molecular formula C12H11FN4O2S2 B5751596 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide

Cat. No.: B5751596
M. Wt: 326.4 g/mol
InChI Key: OGRUPPXXSGTFGZ-UHFFFAOYSA-N
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Description

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide is a compound that belongs to the class of 1,3,4-thiadiazole derivatives. These compounds are known for their diverse biological activities, including antimicrobial, antifungal, and anticancer properties . The presence of the thiadiazole ring in its structure contributes to its significant pharmacological potential.

Mechanism of Action

Mode of Action

The exact mode of action of this compound is currently unknown due to the lack of specific research on this compound. It is known that 1,3,4-thiadiazole derivatives, which this compound is a part of, have a wide range of biological activities . They can interact with various biological targets, leading to changes in cellular processes.

Biochemical Pathways

1,3,4-thiadiazole derivatives are known to have antimicrobial properties , suggesting that they may interfere with the biochemical pathways of microorganisms, leading to their death or growth inhibition.

Result of Action

As a 1,3,4-thiadiazole derivative, it is known to have antimicrobial properties , suggesting that it may lead to the death or growth inhibition of microorganisms.

Biochemical Analysis

Biochemical Properties

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. This compound has been shown to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase, which are involved in neurotransmission. The inhibition of these enzymes can lead to increased levels of acetylcholine in the synaptic cleft, thereby enhancing cholinergic transmission . Additionally, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide interacts with proteins involved in oxidative stress pathways, potentially modulating the cellular response to oxidative damage .

Cellular Effects

The effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide on various cell types and cellular processes are profound. This compound has been observed to influence cell signaling pathways, particularly those related to apoptosis and cell proliferation. By modulating the activity of key signaling molecules, such as caspases and mitogen-activated protein kinases (MAPKs), 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide can induce apoptosis in cancer cells while promoting cell survival in normal cells . Furthermore, this compound affects gene expression by altering the transcriptional activity of specific genes involved in cell cycle regulation and stress response .

Molecular Mechanism

At the molecular level, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide exerts its effects through several mechanisms. One of the primary mechanisms is the binding interaction with target enzymes, leading to their inhibition or activation. For instance, the compound binds to the active site of acetylcholinesterase, preventing the hydrolysis of acetylcholine and resulting in prolonged cholinergic signaling . Additionally, 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide can modulate gene expression by interacting with transcription factors and other regulatory proteins, thereby influencing the transcription of genes involved in cellular stress responses .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term exposure to this compound can lead to cumulative effects on cellular function, including alterations in cell viability and metabolic activity . In vitro studies have shown that prolonged treatment with 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide can induce adaptive responses in cells, such as upregulation of antioxidant enzymes and changes in metabolic flux .

Dosage Effects in Animal Models

The effects of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide vary with different dosages in animal models. At low to moderate doses, the compound has been shown to exert beneficial effects, such as neuroprotection and anti-inflammatory activity . At high doses, it can induce toxic effects, including hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where the compound’s efficacy plateaus at certain concentrations, and further increases in dosage do not enhance its biological activity .

Metabolic Pathways

2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites . These metabolites can further interact with other enzymes and cofactors, influencing metabolic flux and altering the levels of specific metabolites . The compound’s metabolism can also affect its pharmacokinetics, including its half-life and bioavailability .

Transport and Distribution

The transport and distribution of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is actively transported across cell membranes by ATP-binding cassette (ABC) transporters, which facilitate its uptake and efflux . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . The distribution of the compound within tissues is also influenced by its affinity for plasma proteins and its ability to cross biological barriers, such as the blood-brain barrier .

Subcellular Localization

The subcellular localization of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]thio}-N-(4-fluorophenyl)acetamide plays a crucial role in its activity and function. The compound is predominantly localized in the cytoplasm, where it interacts with various cytoplasmic enzymes and proteins . Additionally, it can be targeted to specific organelles, such as the mitochondria and endoplasmic reticulum, through post-translational modifications and targeting signals . The localization of the compound within these organelles can influence its effects on cellular metabolism and stress responses .

Preparation Methods

The synthesis of 2-{[5-(acetylamino)-1,3,4-thiadiazol-2-yl]sulfanyl}-N-(4-fluorophenyl)acetamide typically involves the reaction of 5-(acetylamino)-1,3,4-thiadiazole-2-thiol with 4-fluorophenylacetyl chloride in the presence of a base such as triethylamine . The reaction is carried out in an organic solvent like dichloromethane under reflux conditions. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimization for yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Scientific Research Applications

Properties

IUPAC Name

2-[(5-acetamido-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(4-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN4O2S2/c1-7(18)14-11-16-17-12(21-11)20-6-10(19)15-9-4-2-8(13)3-5-9/h2-5H,6H2,1H3,(H,15,19)(H,14,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGRUPPXXSGTFGZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NN=C(S1)SCC(=O)NC2=CC=C(C=C2)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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